molecular formula C21H21O4P B13863830 Bis(o-cresyl) m-Cresyl Phosphate

Bis(o-cresyl) m-Cresyl Phosphate

Cat. No.: B13863830
M. Wt: 368.4 g/mol
InChI Key: VVKLDZBAUZBOTJ-UHFFFAOYSA-N
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Description

Bis(o-cresyl) m-Cresyl Phosphate: is an organophosphate compound with the molecular formula C21H21O4P and a molecular weight of 368.36 g/mol . It is a derivative of cresol and phosphoric acid, and it is known for its use as a flame retardant and plasticizer in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(o-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride or phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(o-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of cresol and other related compounds.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Cresol and related compounds.

    Substitution: Various organophosphate derivatives.

Scientific Research Applications

Bis(o-cresyl) m-Cresyl Phosphate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems and its role as a flame retardant.

    Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in medical devices.

    Industry: Widely used as a flame retardant and plasticizer in the manufacturing of plastics, varnishes, and lubricants.

Mechanism of Action

The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to changes in cellular processes. It can also interact with receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

    Tricresyl Phosphate: A mixture of three isomeric organophosphate compounds used as a flame retardant and plasticizer.

    Bis(m-cresyl) o-Cresyl Phosphate: Another isomer with similar applications but different chemical properties.

Uniqueness: Bis(o-cresyl) m-Cresyl Phosphate is unique due to its specific isomeric structure, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer makes it valuable in various industrial applications .

Properties

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

bis(2-methylphenyl) (3-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-9-8-12-19(15-16)23-26(22,24-20-13-6-4-10-17(20)2)25-21-14-7-5-11-18(21)3/h4-15H,1-3H3

InChI Key

VVKLDZBAUZBOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C

Origin of Product

United States

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